ethyl N-carbonochloridoyl-N-phenylcarbamate

Description

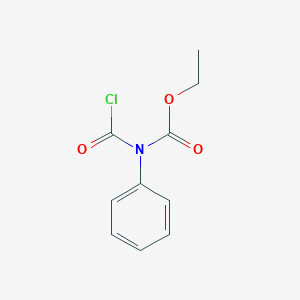

Ethyl N-carbonochloridoyl-N-phenylcarbamate is a carbamate derivative characterized by an ethyl ester group, a phenyl substituent, and a reactive carbonyl chloride (carbonochloridoyl) moiety attached to the nitrogen atom. Its molecular formula is C₁₀H₁₀ClNO₃, with a molecular weight of 227.64 g/mol (calculated based on structural analogs in evidence).

Properties

IUPAC Name |

ethyl N-carbonochloridoyl-N-phenylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-15-10(14)12(9(11)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNTXLIXPJMZQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C1=CC=CC=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-carbonochloridoyl-N-phenylcarbamate can be synthesized through a reaction involving ethyl chloroformate and N-phenylcarbamate. The reaction typically occurs under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-carbonochloridoyl-N-phenylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of N-phenylcarbamate and ethyl alcohol.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Bases: Triethylamine or pyridine is often used to neutralize acids formed during reactions.

Major Products

The major products formed from these reactions include substituted carbamates, which have various applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl N-carbonochloridoyl-N-phenylcarbamate is used in several scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of ethyl N-carbonochloridoyl-N-phenylcarbamate involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the carbonochloridoyl group, which is highly electrophilic. The compound can inhibit enzymes by reacting with active site residues, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Reactivity : The carbonyl chloride group in the target compound distinguishes it from others, enabling nucleophilic substitution reactions. In contrast, analogs like phenyl N-phenylcarbamate lack this functionality, relying instead on hydrogen bonding (e.g., N–H⋯O interactions in crystals) for stability .

Biological Activity: Isopropyl-N-phenylcarbamate exhibits antimitotic effects by disrupting microtubule organization in mouse oocytes, a property linked to its isopropyl ester and unsubstituted phenyl group .

Physical Properties : Chlorine atoms (e.g., in phenyl N-(4-chlorophenyl)carbamate) increase molecular weight and reduce solubility in polar solvents. The ethyl ester in the target compound likely improves organic solvent solubility compared to phenyl esters .

Biological Activity

Ethyl N-carbonochloridoyl-N-phenylcarbamate is a compound belonging to the carbamate class, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound is characterized by its structural formula, which includes an ethyl group, a phenyl group, and a carbonochloridoyl moiety. The compound's molecular structure facilitates interactions with biological targets, particularly in microbial systems.

Biological Activity Overview

Research has indicated that this compound exhibits notable biological activities, particularly as an antibacterial agent. Its mechanism of action primarily involves the inhibition of bacterial growth and biofilm formation.

Antibacterial Activity

A study highlighted the effectiveness of related carbamate compounds against Methicillin-resistant Staphylococcus aureus (MRSA). Specifically, analogues derived from ethyl N-(2-phenethyl) carbamate demonstrated potent inhibitory effects on MRSA biofilms with low to moderate IC50 values (concentration required to inhibit 50% of the target organism) . This suggests that this compound could have similar antibacterial properties.

The precise mechanism through which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the compound interferes with bacterial cell wall synthesis or disrupts essential metabolic pathways, leading to cell death or growth inhibition.

Case Study 1: Inhibition of Biofilm Formation

In a screening of a small molecule library that included derivatives of ethyl N-(2-phenethyl) carbamate, researchers found that certain compounds effectively inhibited biofilm formation in various bacterial strains. The most potent analogue showed IC50 values in the micromolar range against MRSA .

Case Study 2: Toxicological Assessment

Toxicological studies have assessed the safety profile of this compound. Data indicate that while there are some concerns regarding acute toxicity, the compound's application in controlled doses appears safe for use in agricultural and potential medicinal contexts .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClN2O2 |

| Molecular Weight | 252.70 g/mol |

| Solubility | Soluble in organic solvents |

| Bioactivity | Antibacterial |

| IC50 against MRSA | Low to moderate micromolar |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.